![molecular formula C20H23N3O2 B15344656 N-[3-(dimethylamino)propyl]-2-(9-oxo-10H-acridin-4-yl)acetamide](/img/structure/B15344656.png)
N-[3-(dimethylamino)propyl]-2-(9-oxo-10H-acridin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(dimethylamino)propyl]-2-(9-oxo-10H-acridin-4-yl)acetamide is a complex organic compound known for its diverse applications in various scientific fields. This compound features an acridine moiety, which is a tricyclic aromatic system, and a dimethylamino group, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-2-(9-oxo-10H-acridin-4-yl)acetamide typically involves the following steps:
Formation of the acridine core: The acridine core can be synthesized through cyclization reactions involving anthranilic acid derivatives and arylamines.
Introduction of the acetamide group: The acetamide group is introduced via acylation reactions using acetic anhydride or acetyl chloride.
Attachment of the dimethylamino propyl group: This step involves the reaction of the intermediate with 3-dimethylaminopropylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(dimethylamino)propyl]-2-(9-oxo-10H-acridin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acridine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[3-(dimethylamino)propyl]-2-(9-oxo-10H-acridin-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of DNA intercalation and as a fluorescent probe.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of N-[3-(dimethylamino)propyl]-2-(9-oxo-10H-acridin-4-yl)acetamide involves:
DNA Intercalation: The acridine moiety intercalates between DNA base pairs, disrupting the DNA structure and inhibiting replication.
Molecular Targets: Primarily targets DNA and associated enzymes.
Pathways Involved: Inhibition of DNA polymerase and topoisomerase enzymes, leading to cell cycle arrest and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine Orange: Another acridine derivative used as a fluorescent dye.
Proflavine: An acridine derivative with antiseptic properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
N-[3-(dimethylamino)propyl]-2-(9-oxo-10H-acridin-4-yl)acetamide is unique due to its specific structural features, which combine the properties of acridine and dimethylamino groups, making it versatile for various applications.
Eigenschaften
Molekularformel |
C20H23N3O2 |
|---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
N-[3-(dimethylamino)propyl]-2-(9-oxo-10H-acridin-4-yl)acetamide |
InChI |
InChI=1S/C20H23N3O2/c1-23(2)12-6-11-21-18(24)13-14-7-5-9-16-19(14)22-17-10-4-3-8-15(17)20(16)25/h3-5,7-10H,6,11-13H2,1-2H3,(H,21,24)(H,22,25) |
InChI-Schlüssel |
JQTLEBREBWLRLO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCNC(=O)CC1=C2C(=CC=C1)C(=O)C3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


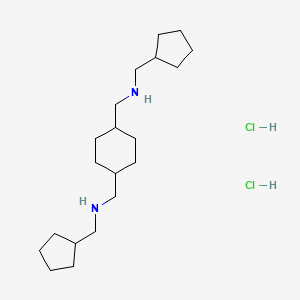
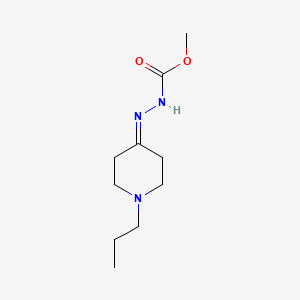
![(Z)-7-[(1R,2R,3R,5S)-5-Acetoxy-3-hydroxy-2-((E)-(S)-3-hydroxy-oct-1-enyl)-cyclopentyl]-hept-5-enoic acid methyl ester](/img/structure/B15344580.png)
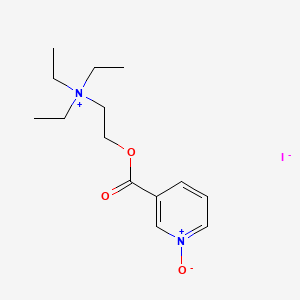
![4(5H)-Thiazolone, 2-(diphenylamino)-5-[(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-](/img/structure/B15344600.png)

![4-[5-(diethylamino)pentan-2-ylimino-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline; 2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B15344612.png)

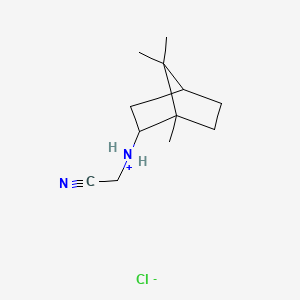
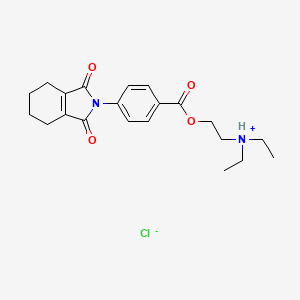
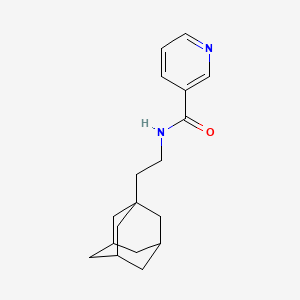
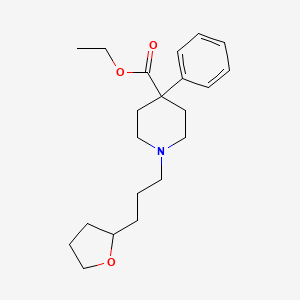

![(2E)-2-[(4-methoxyphenyl)methoxyimino]acetic Acid](/img/structure/B15344649.png)
